molecular formula C22H27ClO4 B1664832 Amadinone acetate CAS No. 22304-34-3

Amadinone acetate

Cat. No. B1664832
CAS RN: 22304-34-3
M. Wt: 390.9 g/mol
InChI Key: PSJMYDLEWUWIAN-KYPKCDLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amadinone acetate is a biochemical.

Scientific Research Applications

Differential Regulation in MAPK Pathways

  • Amadinone acetate, as a comparative tool in studying drug-induced liver failure, provides insights into the differential regulation of mitogen-activated protein kinase (MAPK) pathways. It is used to differentiate toxicological outcomes between acetaminophen and its nonhepatotoxic regioisomer, 3'-hydroxyacetanilide (AMAP), through the assessment of posttranslational modifications and gene expression changes in MAPK signaling (Stamper et al., 2010).

Systems Model of Drug-Induced Liver Injury

  • In the context of drug-induced liver injury, amadinone acetate is instrumental in understanding the mechanistic differences between acetaminophen and AMAP. This research involves the use of a mechanistic, mathematical model to test various hypotheses explaining the divergence in toxicological responses between these compounds (Howell et al., 2014).

Mitochondrial Protein Adducts Formation

  • Research involving amadinone acetate has shed light on mitochondrial protein adducts formation and mitochondrial dysfunction in the context of hepatotoxicity. This is particularly significant in the study of toxicity in primary human hepatocytes compared to other species (Xie et al., 2015).

Contraceptive Effectiveness

  • Historically, amadinone acetate, specifically chloramadinone acetate, has been studied for its contraceptive effectiveness. Research in this area includes studies on the drug's impact on the reproductive system, its efficacy, and side effects (Martinez-manautou et al., 1966).

Inhibition of Human Platelet Aggregation

  • Amadinone acetate, particularly amentoflavone hexaacetate (AmAc), has been examined for its ability to inhibit human platelet aggregation. This research is significant for understanding its potential role in preventing clot formation and related cardiovascular conditions (Beretz et al., 1986).

properties

CAS RN

22304-34-3

Product Name

Amadinone acetate

Molecular Formula

C22H27ClO4

Molecular Weight

390.9 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H27ClO4/c1-12(24)22(27-13(2)25)9-7-19-17-11-20(23)18-10-14(26)4-5-15(18)16(17)6-8-21(19,22)3/h10-11,15-17,19H,4-9H2,1-3H3/t15-,16-,17-,19+,21+,22+/m1/s1

InChI Key

PSJMYDLEWUWIAN-KYPKCDLESA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@H]34)Cl)C)OC(=O)C

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)OC(=O)C

Appearance

Solid powder

Other CAS RN

22304-34-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amadinone acetate;  RS 2208;  RS-2208

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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